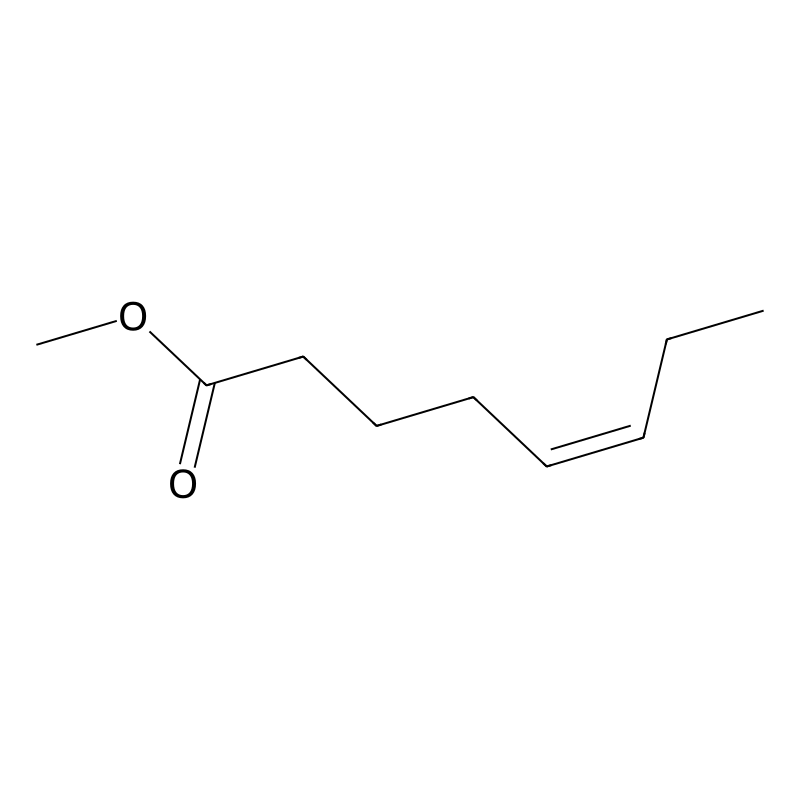

5-Octenoic acid, methyl ester, (5Z)-

Content Navigation

Formulators requiring authentic tropical fruit profiles struggle with flat, generic notes from saturated esters. Methyl (Z)-5-octenoate (CAS 41654-15-3) solves this. • ≥97% Z-isomer ensures pink guava/mango/durian depth & creamy coconut dry-down. • Vapor pressure 0.28 mmHg (20°C) - ideal heart note for controlled release. • Effective at 1-10 ppm - cost-efficient high-impact ingredient. • Stereochemically pure building block for pheromone & lipid synthesis. In stock, global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

Methyl (Z)-5-octenoate (CAS 41654-15-3) is an unsaturated aliphatic ester characterized by a cis-double bond at the C5 position [1]. This specific unsaturation imparts a distinct organoleptic profile—specifically pink guava, mango, and a creamy coconut dry-down—that is absent in saturated analogs [2]. For industrial buyers and formulators, the compound's value lies in its high stereochemical purity (typically ≥97.0% Z-isomer), precise volatility (vapor pressure of 0.28 mmHg at 20°C), and quantitative potency at trace dosing levels (1-10 ppm) [1]. These properties make it a targeted building block for complex tropical accords and specialized organic synthesis where exact stereochemistry dictates downstream performance.

Procurement Fit

Substituting Methyl (Z)-5-octenoate with its saturated counterpart, methyl octanoate, or with crude (Z/E) isomeric mixtures fundamentally compromises formulation integrity [1]. Saturated esters provide only a flat, generic fruity note, completely lacking the exotic, musty tropical depth and creamy dry-down required for authentic guava or mango profiles [2]. Furthermore, substituting with the ethyl ester analog (ethyl (Z)-5-octenoate) alters the vapor pressure and partition coefficient, shifting the ingredient from a stable heart note to a more volatile top note, which disrupts the controlled release and tenacity of the final product [1]. Procurement must therefore prioritize the stereochemically pure methyl (Z)-ester to ensure reproducible, quantitative performance in stringent formulation applications.

Substitution Risk

Stereochemical Purity and Olfactory Specificity

The exact (Z)-stereochemistry of the C5 double bond is the primary driver of this compound's targeted sensory performance. Commercial specifications require ≥97.0% (Z)-isomer purity, as the presence of the (E)-isomer (restricted to <3.0%) or the use of the saturated analog (methyl octanoate) fails to produce the target pink guava and mango notes [1]. Saturated analogs yield a generic, one-dimensional fruity profile, demonstrating that the cis-unsaturation is structurally essential for the complex, creamy dry-down [2].

| Evidence Dimension | Isomeric purity and olfactory profile |

| Target Compound Data | ≥97.0% (Z)-isomer (authentic guava/mango character) |

| Comparator Or Baseline | Methyl octanoate (saturated) or (E)-isomer |

| Quantified Difference | >97% target isomer purity prevents the flat, generic fruity notes of the saturated baseline |

| Conditions | Organoleptic evaluation in flavor and fragrance concentrate |

Procuring the high-purity (Z)-isomer is non-negotiable for formulators requiring authentic, multi-dimensional tropical notes that generic saturated esters cannot replicate.

Volatility and Formulation Tenacity

Methyl (Z)-5-octenoate possesses a specific vapor pressure of 0.28 mmHg at 20°C and a Log P of 3.105, optimizing its performance as a heart note in complex formulations [1]. When compared to shorter-chain or highly volatile commodity esters (which often exhibit vapor pressures >1.0 mmHg), Methyl (Z)-5-octenoate provides extended tenacity, bridging the initial top-note burst with the heavier base notes [2]. Substituting with ethyl (Z)-5-octenoate alters this delicate volatility curve, resulting in faster evaporation and a loss of the creamy coconut dry-down.

| Evidence Dimension | Vapor Pressure at 20°C |

| Target Compound Data | 0.28 mmHg |

| Comparator Or Baseline | Highly volatile commodity fruit esters (>1.0 mmHg) |

| Quantified Difference | Lower vapor pressure ensures extended retention in the heart/base transition phase |

| Conditions | Standard ambient formulation conditions (20°C) |

The precise volatility profile ensures a lasting tropical signature, making it a targeted choice over generic esters that flash off too rapidly in commercial products.

Dosing Efficiency and Cost-in-Use

Methyl (Z)-5-octenoate requires low dosing to achieve its target effect, typically ranging from 1.0 to 10.0 ppm in flavor applications and up to 1.00% in fragrance concentrates [1]. In contrast, standard commodity esters (such as methyl octanoate or ethyl hexanoate) often require dosing at 50 to 100 ppm or higher to achieve a noticeable impact [2]. This potency improves cost-in-use economics, allowing buyers to achieve complex profiles with minimal raw material volume.

| Evidence Dimension | Recommended application use level |

| Target Compound Data | 1.0 - 10.0 ppm (flavors) |

| Comparator Or Baseline | Commodity fruity esters (>50-100 ppm) |

| Quantified Difference | 10x to 50x higher potency in tropical formulations |

| Conditions | Flavor and fragrance concentrate formulation |

The exceptional dosing efficiency reduces required inventory volumes and minimizes the solvent/carrier load, offsetting the higher unit cost of the specialty ester.

Tropical Flavor Formulation

Methyl (Z)-5-octenoate is the premier choice for developing authentic pink guava, mango, and durian flavor profiles [1]. Its high stereochemical purity (≥97.0% Z-isomer) and low dosing threshold (1-10 ppm) allow flavorists to achieve a complex, natural-tasting exotic fruit note with a creamy coconut dry-down, which cannot be replicated by saturated commodity esters [2].

Fine Fragrance and Personal Care

In perfumery, the compound's specific vapor pressure (0.28 mmHg at 20°C) positions it as an ideal heart note [1]. It is utilized to add lift and depth to fruity-floral compositions, providing a crisp, green, and juicy tropical impression that bridges the top notes to the base, offering extended tenacity compared to highly volatile generic fruit esters [2].

Stereospecific Organic Synthesis Precursor

Beyond formulation, the precise (Z)-unsaturation at the C5 position makes Methyl (Z)-5-octenoate a valuable building block in the synthesis of more complex pheromones, specialized lipids, and bioactive molecules [3]. Procuring the high-purity (Z)-isomer ensures predictable reactivity in stereoselective reactions (such as cross-metathesis or epoxidation), avoiding the yield losses and purification challenges associated with mixed (Z/E) starting materials.

Application Fit Matrix

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 88 of 89 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Explore Compound Types